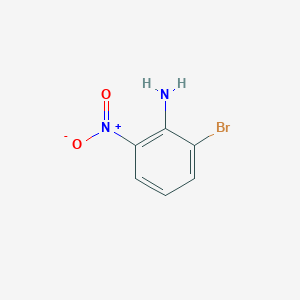

Cholecystokinin (26-33), I-tyr-gly-(nle(28,31),4-No2-phe(33))

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cholecystokinin (26-33), I-tyr-gly-(nle(28,31),4-No2-phe(33)) is a peptide hormone that is found in the gastrointestinal tract. It is also known as CCK-8 and is synthesized in the enteroendocrine cells of the duodenum and jejunum. The hormone is involved in the regulation of digestion and appetite and has been the subject of extensive scientific research.

Mecanismo De Acción

CCK-8 acts on two types of receptors, CCK-A and CCK-B. The CCK-A receptor is found in the gallbladder and pancreas, while the CCK-B receptor is found in the brain and gastrointestinal tract. When CCK-8 binds to these receptors, it triggers a cascade of events that leads to the release of digestive enzymes, inhibition of gastric emptying, and stimulation of satiety.

Efectos Bioquímicos Y Fisiológicos

CCK-8 has been shown to have a number of biochemical and physiological effects. It stimulates the release of pancreatic enzymes, such as amylase, lipase, and trypsin. It also inhibits gastric emptying, which slows down the rate at which food leaves the stomach. This leads to a feeling of fullness and satiety. CCK-8 has also been shown to regulate the secretion of bile from the gallbladder.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

CCK-8 is a useful tool for investigating the regulation of digestion and appetite. It is relatively easy to synthesize and can be used in a variety of experimental settings. However, there are some limitations to its use. CCK-8 can be expensive to synthesize, and it may not be stable over long periods of time. In addition, the effects of CCK-8 can vary depending on the experimental conditions and the type of receptor being targeted.

Direcciones Futuras

There are many future directions for research on CCK-8. One area of interest is the role of CCK-8 in the regulation of stress and anxiety. Another area of interest is the development of new drugs that target the CCK receptors for the treatment of obesity and other metabolic disorders. Additionally, there is ongoing research into the mechanisms of CCK-8 signaling and the interactions between CCK-8 and other hormones and neurotransmitters in the gastrointestinal tract.

Conclusion:

In conclusion, CCK-8 is a peptide hormone that plays an important role in the regulation of digestion and appetite. It is synthesized through solid-phase peptide synthesis and has been extensively studied for its effects on gastric emptying, pancreatic secretion, and satiety. CCK-8 acts on two types of receptors, CCK-A and CCK-B, and has a number of biochemical and physiological effects. While there are some limitations to its use, CCK-8 is a useful tool for investigating the regulation of digestion and appetite, and there are many future directions for research on this hormone.

Métodos De Síntesis

CCK-8 is synthesized through solid-phase peptide synthesis, which involves the stepwise addition of amino acids to a growing peptide chain. The synthesis is carried out using a resin-bound amino acid and a coupling reagent. The peptide chain is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Aplicaciones Científicas De Investigación

CCK-8 has been extensively studied for its role in the regulation of digestion and appetite. It has also been implicated in the regulation of anxiety and stress. The hormone has been used in various scientific studies to investigate its effects on gastric emptying, pancreatic secretion, and satiety.

Propiedades

Número CAS |

118643-58-6 |

|---|---|

Nombre del producto |

Cholecystokinin (26-33), I-tyr-gly-(nle(28,31),4-No2-phe(33)) |

Fórmula molecular |

C62H76IN13O21S |

Peso molecular |

1498.3 g/mol |

Nombre IUPAC |

(3S)-3-[[2-[[(2R)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoyl]amino]acetyl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxo-4-sulfooxybutanoyl]-[(2S)-2-amino-3-(4-nitrophenyl)propanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C62H76IN13O21S/c1-3-5-10-45(72-56(85)42(65)24-34-15-20-38(77)21-16-34)57(86)69-32-51(79)70-47(27-36-30-67-44-12-8-7-9-39(36)44)59(88)73-46(11-6-4-2)58(87)74-49(29-54(83)97-98(94,95)96)62(91)75(60(89)43(66)25-33-13-18-37(19-14-33)76(92)93)61(90)48(28-53(81)82)71-52(80)31-68-55(84)41(64)26-35-17-22-50(78)40(63)23-35/h7-9,12-23,30,41-43,45-49,67,77-78H,3-6,10-11,24-29,31-32,64-66H2,1-2H3,(H,68,84)(H,69,86)(H,70,79)(H,71,80)(H,72,85)(H,73,88)(H,74,87)(H,81,82)(H,94,95,96)/t41-,42+,43+,45+,46+,47+,48+,49+/m1/s1 |

Clave InChI |

KJAAZOTXSFPYSJ-LZYQRXKOSA-N |

SMILES isomérico |

CCCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC(=O)OS(=O)(=O)O)C(=O)N(C(=O)[C@H](CC3=CC=C(C=C3)[N+](=O)[O-])N)C(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@@H](CC4=CC(=C(C=C4)O)I)N)NC(=O)[C@H](CC5=CC=C(C=C5)O)N |

SMILES |

CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)OS(=O)(=O)O)C(=O)N(C(=O)C(CC3=CC=C(C=C3)[N+](=O)[O-])N)C(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC4=CC(=C(C=C4)O)I)N)NC(=O)C(CC5=CC=C(C=C5)O)N |

SMILES canónico |

CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)OS(=O)(=O)O)C(=O)N(C(=O)C(CC3=CC=C(C=C3)[N+](=O)[O-])N)C(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC4=CC(=C(C=C4)O)I)N)NC(=O)C(CC5=CC=C(C=C5)O)N |

Otros números CAS |

118643-58-6 |

Sinónimos |

CCK-ITGNNO2P cholecystokinin (26-33), I-Tyr-Gly-(Nle(28,31),4-NO2-Phe(33)) cholecystokinin (26-33), iodotyrosyl-glycyl-(norleucyl(28,31))-para-NO2-phenylalanyl(33) I-Tyr-Gly-(28,31-Nle-33-p-NO2-Phe)-cholecystokinin (26-33) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.